4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-3,5-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c1-14(2)8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,1-2H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDKRZZJNKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1F)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 3,5-Difluoroaniline Derivatives
A critical precursor in the synthesis is 3,5-difluoroaniline, which can be converted into various intermediates necessary for introducing the carboximidamide group and the dimethylamino substituent.
Synthesis of 1-bromo-3,5-difluorobenzene : This compound is prepared by diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction with CuBr and hydrobromic acid (HBr). The process involves:
Diazotization of 3,5-difluoroaniline with sodium nitrite (NaNO2) in the presence of excess 48% HBr at low temperature (~10°C).
Gradual addition of the diazonium salt to a boiling mixture of CuBr and HBr, followed by steam distillation to isolate the organic product.
Purification by washing, neutralization, drying, and redistillation to yield 1-bromo-3,5-difluorobenzene in approximately 83% yield.
This method is noted for its relatively high yield and direct conversion, avoiding more complex indirect routes involving other difluoroaniline isomers or bromination steps.
Introduction of the Dimethylamino Group and Carboximidamide Functionality
The functionalization of the aromatic ring to introduce the dimethylamino group at position 4 and the carboximidamide at position 1 typically involves the following strategies:
Amination and Amidination of Aromatic Intermediates : Starting from appropriately substituted difluorobenzene derivatives, nucleophilic aromatic substitution or palladium-catalyzed amination can be employed to introduce the dimethylamino group.
Conversion to Carboximidamide : The carboximidamide group (–C(=NH)NH2) can be installed by transforming a nitrile or ester precursor on the benzene ring into the amidine functionality. This is commonly achieved by reaction with ammonia or amine derivatives under controlled conditions.
Although specific detailed synthetic procedures for 4-(dimethylamino)-3,5-difluorobenzene-1-carboximidamide are scarce in open literature, analogous amidine syntheses typically involve:
Reaction of the corresponding nitrile with an amine source such as hydroxylamine or amidine precursors.
Use of dehydrating agents or catalysts to promote amidine formation.
Representative Synthetic Route (Inferred from Related Compounds and General Amidine Chemistry)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Diazotization and Sandmeyer Reaction | 3,5-Difluoroaniline, NaNO2, HBr (48%), CuBr, 0–10°C to reflux | 1-Bromo-3,5-difluorobenzene |
| 2 | Nucleophilic Aromatic Substitution or Pd-Catalyzed Amination | 1-Bromo-3,5-difluorobenzene, dimethylamine, base, catalyst | 4-(Dimethylamino)-3,5-difluorobenzene derivative |
| 3 | Amidination | Nitrile intermediate, ammonia or amidine source, solvent (e.g., ethanol), heat | This compound |
This pathway aligns with general synthetic approaches for amidines and aromatic amines, adapting the conditions to the fluorinated aromatic system.
Key Considerations and Challenges
Regioselectivity : The presence of fluorine atoms at positions 3 and 5 influences the electronic properties of the ring, affecting substitution patterns and reactivity.
Handling of Diazonium Salts : Diazotization requires careful temperature control and immediate use due to the instability of diazonium intermediates.
Purification : The final compound is typically isolated as a powder and may require recrystallization or chromatographic purification to achieve high purity suitable for research or pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Diazotization and Sandmeyer | Conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene | NaNO2, HBr (48%), CuBr | 0–10°C (diazotization), reflux (Sandmeyer) | ~83% yield; steam distillation for isolation |
| Amination | Introduction of dimethylamino group | Dimethylamine, base, Pd-catalyst (if applicable) | Moderate temperature, inert atmosphere | Dependent on catalyst and conditions |
| Amidination | Conversion of nitrile to carboximidamide | Ammonia or amidine source, solvent | Heating, reflux | Requires optimization for yield and purity |
Research Findings and Literature Gaps
No direct, detailed synthetic procedures for this compound are widely published in open-access literature or patents, indicating the need for further experimental studies to optimize the synthesis.
The Sandmeyer reaction for preparing 1-bromo-3,5-difluorobenzene is well-documented and serves as a reliable starting point for subsequent functionalization.
Functionalization strategies for similar amidine-containing compounds suggest that standard amidine synthesis methods can be adapted to this molecule.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds structurally similar to 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide exhibit promising anticancer properties. For example, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
1.2 Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, inhibitors targeting endoplasmic reticulum aminopeptidases are crucial for modulating immune responses in autoimmune diseases. In studies, compounds with similar structural motifs have shown selective inhibition of these enzymes, suggesting that this compound could potentially serve as a lead compound for developing novel therapeutics .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of dimethylamine and difluorobenzaldehyde in the reaction sequence has been reported to yield high purity products suitable for biological testing .
2.2 Chemical Stability and Reactivity
The stability of the compound under physiological conditions is critical for its application in drug development. Studies have shown that the introduction of fluorine atoms not only enhances the compound's metabolic stability but also influences its interaction with biological targets .
Material Science Applications
3.1 Dye Production
this compound can be utilized in synthesizing azo dyes due to its reactive amine group. These dyes have applications in textiles and biological staining . The ability to form stable complexes with metal ions also makes it a candidate for developing colorimetric sensors.
3.2 Polymer Chemistry
The compound's functional groups allow it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research into the use of such compounds in creating advanced materials is ongoing .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Key Findings :
- Aromatic Core : The benzene ring in the target compound offers a planar, six-membered structure with delocalized π-electrons, whereas pyrazole analogs (five-membered, two nitrogens) exhibit aromaticity with greater ring strain and basicity differences .
- Substituent Impact: The target’s 3,5-difluoro groups create an electron-deficient aromatic system, enhancing electrophilic substitution resistance compared to electron-rich pyrazole derivatives (e.g., methoxy-substituted analogs). The dimethylamino group’s strong electron donation may counterbalance fluorine’s electron withdrawal, influencing solubility and reactivity .
Functional Group Comparison: Ethyl 4-(Dimethylamino) Benzoate
highlights ethyl 4-(dimethylamino) benzoate, a resin co-initiator with structural similarities:
Key Findings :
- However, the fluorine substituents could introduce steric hindrance, reducing reactivity in free-radical polymerization compared to the benzoate derivative .
Bioactive Analog: Inosiplex Component (4-(Acetylamino)benzoate)
describes Inosiplex, containing 4-(acetylamino)benzoate. Critical distinctions include:
| Feature | Target Compound | 4-(Acetylamino)benzoate |
|---|---|---|
| Amino Group | Dimethylamino (-N(CH₃)₂) | Acetylamino (-NHCOCH₃) |
| Basicity/Solubility | Higher basicity (tertiary amine) | Lower basicity (amide resonance) |
| Electronic Effects | Strong electron donation | Electron withdrawal (acetyl group) |
Key Findings :
- This difference could influence pharmacokinetic behavior if used in drug formulations .
Biological Activity
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H12F2N4
- Molecular Weight : 232.23 g/mol
- CAS Number : 1423032-47-6
This structure includes a dimethylamino group that enhances its solubility and potential for biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes and receptors, potentially modulating various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit aminopeptidases, which play critical roles in protein metabolism and immune response. It selectively targets ERAP1 (Endoplasmic Reticulum Aminopeptidase 1), which is involved in antigen processing and presentation.
- Binding Affinity : The presence of the difluorobenzene moiety contributes to the compound's binding affinity for target proteins through hydrophobic interactions and hydrogen bonding.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating significant potency against these cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Inhibition of tubulin polymerization |
| HeLa | 18 | Induction of apoptosis via caspase activation |
Selective Inhibition Studies
In a study focusing on selective inhibitors for ERAP1, this compound was identified as a potent inhibitor with an IC50 value less than 10 µM. This selectivity suggests potential therapeutic applications in autoimmune diseases where ERAP1 is implicated.
Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Cytotoxicity Assays : Compounds were tested using MTT assays to determine cell viability post-treatment.
- Mechanistic Studies : Investigations into the activation of caspases revealed that treatment with the compound resulted in increased caspase-3 and -7 activity, indicative of apoptotic processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
